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This technical guide provides a comprehensive overview of the foundational research on
AZDA4831, a novel investigational drug for cardiovascular disease. The information presented is
based on preclinical and early-stage clinical data.

Introduction to AZD4831

AZD4831, also known as mitiperstat, is an oral, irreversible, and mechanism-based inhibitor of
myeloperoxidase (MPO).[1][2] It is being developed by AstraZeneca for the treatment of heart
failure with preserved ejection fraction (HFpEF).[1][2][3] The therapeutic rationale for MPO
inhibition in HFpEF is based on the enzyme's role in promoting inflammation and oxidative
stress, which are believed to contribute to the pathophysiology of this condition.[4][5]

Mechanism of Action

AZDA4831 selectively and potently inhibits MPO, a heme-containing enzyme primarily found in
neutrophils.[2][5] Upon activation, neutrophils release MPO, which catalyzes the formation of
reactive oxygen species, such as hypochlorous acid. These reactive species can lead to
endothelial dysfunction, myocardial fibrosis, and other pathological changes observed in heart
failure.[5] By irreversibly binding to and inactivating MPO, AZD4831 is hypothesized to mitigate
these detrimental effects.[2]
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Signaling Pathways

Research suggests that AZD4831 influences several key signaling pathways implicated in the
pathophysiology of heart failure. In studies involving patients with HFpEF, biomarker analyses
have shown that pathways associated with clinical outcomes were downregulated by AZD4831

treatment.[6][7] These include pathways related to:
e Tumor microenvironments

» Wound healing signaling

e Cardiac hypertrophy signaling[6][7]

The inhibition of MPO by AZD4831 is central to its mechanism and is upstream of these

broader signaling cascades.
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Figure 1: AZD4831 Mechanism of Action and Signaling Pathway.

Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical and clinical studies of

AZD4831.

Table 1: In Vitro Potency and Selectivity

Parameter Value Reference
IC50 (in vitro) 1.5nM [1][2]
Selectivity vs. Thyroid
_ >450-fold [1][2]
Peroxidase
Table 2: Pharmacokinetic Properties in Humans
Parameter Value Reference

Time to Maximum

) ~1 hour [8]
Concentration (tmax)
Elimination Half-life ~60 hours [819]
Time to Steady State ~10 days [819]
Human Plasma Protein
65% [8]

Binding

Table 3: Key Inclusion Criteria for Phase 2b/3 ENDEAVOR Trial in HFpEF
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Parameter Criteria Reference
Age =40 to < 85 years [10]
NYHA Class l-1v [10]
Left Ventricular Ejection
_ > 40% [10]
Fraction (LVEF)
> 250 pg/mL (sinus rhythm) or
NT-proBNP (BMI <30 kg/m 2) > 500 pg/mL (atrial [10][11]
fibrillation/flutter)
> 200 pg/mL (sinus rhythm) or
NT-proBNP (BMI >30 kg/m 2) > 400 pg/mL (atrial [10][11]
fibrillation/flutter)
6-Minute Walk Distance
> 30 meters and < 400 meters [10][11]

(6MWD)

Experimental Protocols

Detailed experimental protocols are proprietary to the manufacturer. However, based on

published literature, the following outlines the general methodologies used in the foundational

research of AZD4831.

5.1. In Vitro Enzyme Inhibition Assay

o Objective: To determine the potency (IC50) of AZD4831 against myeloperoxidase.

o Methodology: A common method is a chemiluminescence-based assay. Recombinant human
MPO is incubated with the test compound (AZD4831) at various concentrations. The
enzymatic reaction is initiated by adding a substrate (e.g., luminol) and hydrogen peroxide.

The resulting chemiluminescence is measured, and the IC50 value is calculated as the
concentration of AZD4831 that inhibits 50% of the MPO activity.

5.2. Preclinical Safety and Pharmacokinetic Studies
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o Objective: To evaluate the safety profile and pharmacokinetic parameters of AZD4831 in
animal models.

e Models: Studies were conducted in rats and dogs.[2]
o Methodology:

o Pharmacokinetics: Animals are administered single or multiple doses of AZD4831. Blood
samples are collected at various time points, and the plasma concentrations of the drug
are measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
This data is used to determine parameters such as half-life, Cmax, and AUC.

o Safety: Toxicity studies involve administering a range of doses to animals over a specified
period (e.g., 9-month dog study).[2] Animals are monitored for adverse effects, and at the
end of the study, tissues are examined for pathological changes.

5.3. Phase 1 Clinical Trial in Healthy Volunteers

o Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of
AZD4831 in humans.

» Design: Typically a randomized, single-blind, placebo-controlled, single and multiple
ascending dose study.[8][12]

e Methodology:

o Healthy volunteers are randomized to receive either AZD4831 at different dose levels or a
placebo.

o Safety and tolerability are assessed through monitoring of adverse events, vital signs,
ECGs, and clinical laboratory tests.[13]

o Pharmacokinetic profiles are determined from blood samples.

o Pharmacodynamic effects are evaluated by measuring MPO activity in blood samples.
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Figure 2: AZD4831 Foundational Research and Development Workflow.

Conclusion

AZD4831 represents a novel therapeutic approach for heart failure with preserved ejection
fraction by targeting myeloperoxidase-mediated inflammation and oxidative stress.
Foundational research has established its potent and selective MPO inhibitory activity,
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favorable pharmacokinetic profile, and acceptable safety in early clinical studies. Ongoing late-

stage clinical trials will be crucial in determining its efficacy and role in the management of
HFpEF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As
a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC
[pmc.ncbi.nlm.nih.gov]

3. drughunter.com [drughunter.com]

4. AZD4831 for Heart Failure - Info for Participants - Phase Phase 2 & 3 Clinical Trial 2025 |
Power | Power [withpower.com]

5. pubs.acs.org [pubs.acs.org]

6. Myeloperoxidase Inhibition Reverses Biomarker Profiles Associated With Clinical
Outcomes in HFpEF - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed
for Patients With Heart Failure With Preserved Ejection Fraction - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]
10. ClinicalTrials.gov [clinicaltrials.gov]

11. Rationale and design of ENDEAVOR: a sequential phase 2b—3 randomized clinical trial
to evaluate the effect of myeloperoxidase inhibition on symptoms and exercise capacity in
heart failure with preserved or mildly reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

12. Early Clinical Experience With AZD4831, A Novel Myeloperoxidase Inhibitor, Developed
for Patients With Heart Failure With Preserved Ejection Fraction - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15582302?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/362933818_Discovery_of_AZD4831_a_Mechanism-Based_Irreversible_Inhibitor_of_Myeloperoxidase_As_a_Potential_Treatment_for_Heart_Failure_with_Preserved_Ejection_Fraction
https://pmc.ncbi.nlm.nih.gov/articles/PMC9469207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9469207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9469207/
https://drughunter.com/molecule/azd4831
https://www.withpower.com/trial/phase-2-and-3-heart-failure-5-2021-69146
https://www.withpower.com/trial/phase-2-and-3-heart-failure-5-2021-69146
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02141
https://pubmed.ncbi.nlm.nih.gov/37140510/
https://pubmed.ncbi.nlm.nih.gov/37140510/
https://www.researchgate.net/figure/Scheme-2-Synthesis-of-Compound-16-AZD4831-a_fig4_362933818
https://pmc.ncbi.nlm.nih.gov/articles/PMC8212712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8212712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8212712/
https://www.researchgate.net/publication/343529143_Early_Clinical_Experience_With_AZD4831_A_Novel_Myeloperoxidase_Inhibitor_Developed_for_Patients_With_Heart_Failure_With_Preserved_Ejection_Fraction
https://www.clinicaltrials.gov/study/NCT04986202
https://pmc.ncbi.nlm.nih.gov/articles/PMC10592288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10592288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10592288/
https://pubmed.ncbi.nlm.nih.gov/32770730/
https://pubmed.ncbi.nlm.nih.gov/32770730/
https://pubmed.ncbi.nlm.nih.gov/32770730/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13. The myeloperoxidase inhibitor mitiperstat (AZD4831) does not prolong the QT interval at
expected therapeutic doses - PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Foundational Research on AZD4831 in Cardiovascular
Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582302#foundational-research-on-az3976-in-
cardiovascular-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38445541/
https://pubmed.ncbi.nlm.nih.gov/38445541/
https://www.benchchem.com/product/b15582302#foundational-research-on-az3976-in-cardiovascular-models
https://www.benchchem.com/product/b15582302#foundational-research-on-az3976-in-cardiovascular-models
https://www.benchchem.com/product/b15582302#foundational-research-on-az3976-in-cardiovascular-models
https://www.benchchem.com/product/b15582302#foundational-research-on-az3976-in-cardiovascular-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15582302?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

